Superior OX2R Selectivity Compared to Dual Orexin Receptor Antagonists (DORAs)
MK-3697 demonstrates exquisite selectivity for the orexin 2 receptor (OX2R) over the orexin 1 receptor (OX1R). Its OX1R Ki of 3,600 nM is substantially higher than its OX2R Ki of 1.1 nM, resulting in a selectivity ratio of >3,000-fold [1][2]. In stark contrast, the approved DORA suvorexant (MK-4305) exhibits similar potency at both receptors (OX1R Ki = 0.55 nM, OX2R Ki = 0.35 nM), translating to a selectivity ratio of only ~1.6-fold . This difference in selectivity profiles has direct implications for target engagement and potential off-target effects.
| Evidence Dimension | OX2R Selectivity (Ki ratio OX1R / OX2R) |
|---|---|
| Target Compound Data | >3,000 (OX1R Ki = 3,600 nM; OX2R Ki = 1.1 nM) |
| Comparator Or Baseline | Suvorexant (MK-4305): ~1.6 (OX1R Ki = 0.55 nM; OX2R Ki = 0.35 nM) |
| Quantified Difference | MK-3697 is approximately 1,800 times more selective for OX2R over OX1R than suvorexant. |
| Conditions | In vitro radioligand binding assays using human recombinant OX1R and OX2R. |
Why This Matters
High OX2R selectivity may reduce OX1R-mediated side effects and more precisely interrogate OX2R-specific signaling pathways in sleep-wake regulation.
- [1] Bertin Bioreagent. MK-3697 Technical Datasheet. CAT N°: 34718. View Source
- [2] Roecker, A. J., et al. Discovery of MK-3697: a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia. Bioorg. Med. Chem. Lett. 2014, 24 (20), 4884–4890. View Source
